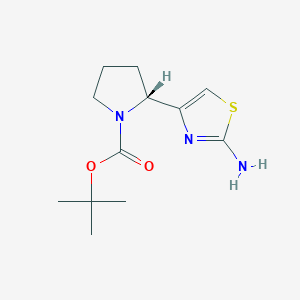
3-(prop-2-yne-1-sulfonyl)prop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-2-yne-1-sulfonyl)prop-1-yne is an organic compound with the molecular formula C6H6OS It is characterized by the presence of two alkyne groups and a sulfonyl group, making it a unique molecule with interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-yne-1-sulfonyl)prop-1-yne typically involves the reaction of propyne derivatives with sulfonyl chlorides under specific conditions. One common method is the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with sulfonyl chlorides in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as distillation and recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-yne-1-sulfonyl)prop-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the alkyne groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
3-(prop-2-yne-1-sulfonyl)prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(prop-2-yne-1-sulfonyl)prop-1-yne involves its reactive alkyne and sulfonyl groups. These groups can interact with various molecular targets, leading to the formation of new chemical bonds. The compound can act as an electrophile in reactions with nucleophiles, facilitating the formation of new carbon-sulfur or carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3-(trimethylsilyl)prop-2-yn-1-yl selenides: Similar structure but contains a selenide group instead of a sulfonyl group.
3-(prop-2-yn-1-yl)prop-1-yne: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-(prop-2-yne-1-sulfonyl)prop-1-yne is unique due to the presence of both alkyne and sulfonyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
14039-88-4 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



